molecular formula C12H23NO2 B6352619 Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate CAS No. 1218157-14-2

Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate

Cat. No. B6352619
CAS RN: 1218157-14-2
M. Wt: 213.32 g/mol
InChI Key: BKFQOFXANZLMRR-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate”, also known as “Methyl 2-methyl-3-isopropylaminopentanoate”, is a complex molecule. It contains a cyclohexyl group, which is a cyclic hydrocarbon . This molecule also includes an ester functional group, which generally has the formula RCOOR’, where R and R’ can be a variety of alkyl or aryl groups .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving a cyclohexyl group, an amino group, and an ester group. The cyclohexyl group is a six-membered carbon ring , the amino group contains a nitrogen atom, and the ester group features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom .

Scientific Research Applications

  • Hydrogen Bonding and Polymorphism Studies : Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate is involved in studies exploring hydrogen bonding and polymorphism. These studies examine the crystalline structures and bonding patterns of amino alcohol salts, contributing to our understanding of molecular interactions and material properties (Podjed & Modec, 2022).

  • Solubility and Solvent Effect Research : Research on the solubility of related compounds, like 2-amino-3-methylbenzoic acid, in various solvents, is fundamental for their purification and application in different fields. This research helps in understanding the solubility behavior of similar compounds, which is crucial in pharmaceutical and chemical industries (Zhu et al., 2019).

  • Synthesis and Application in Tobacco Flavoring : Methyl 3-(2-oxo-cyclohexyl)propionate, a related compound, is synthesized and used in tobacco flavoring. This demonstrates the compound's utility in creating specific flavor profiles for consumer products (Zhao Yu, 2010).

  • Preparation of Bioorganometallic Compounds : The compound has been utilized in the synthesis of organometallic analogues of antibiotics, indicating its potential application in medicinal chemistry and drug development (Patra, Merz, & Metzler‐Nolte, 2012).

  • Corrosion Inhibition Research : Some derivatives of this compound have been investigated for their effectiveness as corrosion inhibitors. This is particularly relevant in the context of industrial applications, where corrosion resistance is a critical factor (Missoum et al., 2013).

  • Biodegradable Scale and Corrosion Inhibition : Research into biodegradable polyaspartic acid derivatives demonstrates the compound's role in developing environmentally friendly corrosion and scale inhibitors. This aligns with the growing demand for sustainable chemical solutions (Shi et al., 2017).

properties

IUPAC Name

methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-9-6-4-5-7-11(9)13-8-10(2)12(14)15-3/h9-11,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFQOFXANZLMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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